
Codon readthrough inducer 1
Descripción general
Descripción
Codon readthrough inducer 1 is a useful research compound. Its molecular formula is C15H11N3O5 and its molecular weight is 313.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Análisis De Reacciones Químicas
Mechanisms of Action
TRIDs modulate translation termination by interacting with ribosomal components or elongation/termination factors. Key mechanisms include:
-
Inhibition of eukaryotic Release Factor 1 (eRF1): SRI-41315 destabilizes eRF1 via ubiquitin-proteasome degradation, prolonging ribosomal stalling at PTCs and enabling near-cognate tRNA incorporation .
-
Ribosomal decoding site targeting: Aminoglycosides like G418 bind the 18S rRNA decoding site, reducing translational fidelity and promoting misincorporation of amino acids at stop codons .
-
Modulation of stop codon context (SCC): Nucleotides downstream (+1, +2, +3) and upstream of the stop codon influence readthrough efficiency. For example, UGA-C contexts show higher readthrough induction than UAG or UAA .
Key Findings:
-
Downstream sequence influence: The +1 nucleotide (immediately after the stop codon) is critical. For all drugs, cytosine (C) enhances readthrough, while guanine (G) is inhibitory .
-
Upstream codon effects: Codons ending in adenosine (A) at the -3 position (e.g., UGA in a U-rich context) promote higher readthrough .
-
Drug synergy: Combinations targeting both ribosomal fidelity (e.g., G418) and eRF1 levels (e.g., SRI-41315) amplify readthrough efficiency .
Structural and Functional Insights
-
eRF1 depletion: SRI-41315 reduces eRF1 protein levels by ~50%, weakening termination efficiency and enabling readthrough without affecting global translation .
-
Ribosomal pausing: CRISPR-dCas13 systems targeting mRNA regions downstream of stop codons induce ribosomal stalling, enhancing readthrough of PTCs in HBB (thalassemia) and SPTA1 (spherocytosis) .
-
Codon-specific effects:
Propiedades
Fórmula molecular |
C15H11N3O5 |
---|---|
Peso molecular |
313.26 g/mol |
Nombre IUPAC |
1-[[5-(2-nitrophenyl)furan-2-yl]methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H11N3O5/c19-14-7-8-17(15(20)16-14)9-10-5-6-13(23-10)11-3-1-2-4-12(11)18(21)22/h1-8H,9H2,(H,16,19,20) |
Clave InChI |
QZEBTIUZZYCECC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=C(O2)CN3C=CC(=O)NC3=O)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.